molecular formula C10H12BrNOS B2857209 3-Bromo-2-(thian-4-yloxy)pyridine CAS No. 1621415-69-7

3-Bromo-2-(thian-4-yloxy)pyridine

Cat. No. B2857209
Key on ui cas rn: 1621415-69-7
M. Wt: 274.18
InChI Key: FOLJULCAQMBAOP-UHFFFAOYSA-N
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Patent
US09079866B2

Procedure details

To a 100 mL reaction tube, equipped with a reflux condenser and under a nitrogen atmosphere, was added a solution consisting of tetrahydro-2H-thiopyran-4-ol (1.04 g, 8.78 mmol) in DMF (2 mL). The mixture was cooled to the 0° Celsius, and then treated with NaH (0.540 g, 60% dispersion in mineral oil, 13.5 mmol). When the addition was complete, the reaction was warmed to rt and stirred 30 min before adding 3-bromo-2-chloropyridine (1.3 g, 6.8 mmol), and heating at 130° Celsius for 10 hours. The reaction mixture was cooled to rt and carefully quenched with H2O, concentrated to remove the solvent, and extracted with water (20 mL) and EtOAc (3×20 mL). The combined organic extracts were dried over Na2SO4, filtered, and concentrated to dryness. The crude material was purified by FCC to provide the title compound.
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
Quantity
0.54 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:6][CH2:5][CH:4]([OH:7])[CH2:3][CH2:2]1.[H-].[Na+].[Br:10][C:11]1[C:12](Cl)=[N:13][CH:14]=[CH:15][CH:16]=1>CN(C=O)C>[Br:10][C:11]1[C:12]([O:7][CH:4]2[CH2:5][CH2:6][S:1][CH2:2][CH2:3]2)=[N:13][CH:14]=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
S1CCC(CC1)O
Step Two
Name
Quantity
0.54 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.3 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)Cl
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 100 mL reaction tube
CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser and under a nitrogen atmosphere
ADDITION
Type
ADDITION
Details
was added a solution
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to rt
TEMPERATURE
Type
TEMPERATURE
Details
heating at 130° Celsius for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
CUSTOM
Type
CUSTOM
Details
carefully quenched with H2O
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
EXTRACTION
Type
EXTRACTION
Details
extracted with water (20 mL) and EtOAc (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude material was purified by FCC

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C(=NC=CC1)OC1CCSCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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